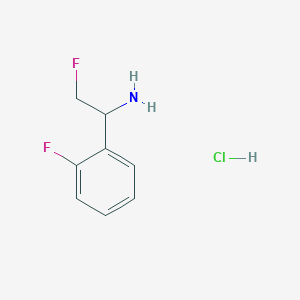

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride

Description

2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride is a fluorinated ethylamine derivative characterized by dual fluorine substituents: one on the ethanamine chain and another at the ortho position of the phenyl ring.

Properties

IUPAC Name |

2-fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGJROZGBHHJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375262-37-4 | |

| Record name | 2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in hydrocarbons .

Scientific Research Applications

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10F2N·HCl. It is a derivative of ethanamine, with hydrogen atoms substituted by fluorine atoms, and is primarily used in scientific research across chemistry, biology, and medicine.

Scientific Research Applications

This compound is widely used in scientific research because of its unique properties.

Chemistry It serves as a building block in the synthesis of more complex molecules.

Biology It is employed in the study of enzyme interactions and metabolic pathways.

Medicine It is investigated for potential therapeutic effects and as a precursor in drug development. The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems, where fluorine substituents enhance binding affinity to various receptors, influencing their activity, and the amine group allows for hydrogen bonding and ionic interactions with target molecules, potentially affecting their physiological functions.

Industry It is utilized in the production of specialty chemicals and materials.

This compound is a fluorinated organic compound with potential in pharmacological applications. Its structure, featuring fluorine atoms and an ethylamine group, suggests interactions with neurotransmitter systems like serotonin and dopamine receptors.

Case Studies and Research Findings

Studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Study on Neurotransmitter Interaction A study showed that compounds with similar structures exhibited significant binding affinities to serotonin receptors, indicating a potential mechanism for mood modulation.

- Antimicrobial Evaluation In vitro tests on related fluorinated alkaloids showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration of this compound's antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituent type, position, and fluorine content. Key examples include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Fluorine vs.

- Trifluoromethyl Groups : The trifluoromethyl-substituted analog (C₉H₈ClF₆N, MW 279.61) demonstrates enhanced electronegativity and steric hindrance, which may improve receptor binding specificity but reduce solubility .

- Fluorine Position : Ortho-fluorine on the phenyl ring (target compound) induces steric effects that could restrict rotational freedom, while para-fluorine (e.g., in 25C-NBOH HCl) allows for planar interactions with biological targets .

Pharmacological and Physicochemical Properties

Electronic Effects:

- Dual fluorines in the target compound create a strong electron-withdrawing environment, increasing the amine’s acidity (lower pKa) compared to non-fluorinated analogs like dopamine HCl (C₈H₁₁NO₂•HCl, MW 189.64) . This could enhance hydrogen-bonding interactions with receptors.

Metabolic Stability:

- Fluorination generally improves metabolic resistance to oxidative degradation. For example, 2-(2-fluorophenyl)ethanamine derivatives may exhibit longer half-lives than their chlorinated counterparts (e.g., 2-(2-chlorophenyl)ethanamine HCl, CAS 18970-81-5) .

Stereochemical Considerations:

- Enantiomers like (R)- and (S)-1-(3-fluorophenyl)ethylamine HCl (CAS 321429-48-5/49-6) show distinct biological activities, underscoring the importance of chirality in the target compound’s design .

Biological Activity

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride is a fluorinated organic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of fluorine atoms and an ethylamine group, suggests interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C8H10F2N·HCl

- Molecular Weight : 175.63 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The fluorine substituents enhance binding affinity to various receptors, influencing their activity. The amine group allows for hydrogen bonding and ionic interactions with target molecules, potentially affecting their physiological functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for precise control over functional group placement. The following table summarizes key synthesis steps:

| Step | Description |

|---|---|

| 1 | Starting materials are reacted under controlled conditions to introduce fluorine substituents. |

| 2 | Formation of the ethylamine moiety through amination reactions. |

| 3 | Hydrochloride salt formation for enhanced stability and solubility. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar structures exhibited significant binding affinities to serotonin receptors, indicating a potential mechanism for mood modulation.

- Antimicrobial Evaluation : In vitro tests on related fluorinated alkaloids showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration of this compound's antimicrobial properties .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, fluorinated aromatic precursors (e.g., 2-fluorobenzaldehyde) may react with ethylamine derivatives under catalytic hydrogenation or using reducing agents like NaBH₃CN. The hydrochloride salt is formed via HCl treatment . Key variables include temperature (e.g., 60–80°C for optimal substitution), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios. Yields can vary from 50–85% depending on purification steps (e.g., recrystallization vs. column chromatography) .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR confirms amine protonation and aromatic integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₉F₂N·HCl) .

- X-ray Crystallography : Resolves stereochemistry for enantiopure forms .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

- Methodological Answer : The ortho-fluorine on the phenyl ring enhances electron-withdrawing effects, increasing amine acidity (pKa ~8.5–9.0 vs. ~10.5 for non-fluorinated analogs). This impacts solubility (higher in polar solvents like DMSO) and stability against oxidation . Computational tools (e.g., DFT calculations) model charge distribution and predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated ethanamine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from enantiomeric purity or solvent effects. Strategies include:

- Enantiomeric Separation : Chiral HPLC or enzymatic resolution to isolate (R)- and (S)-forms .

- Solvent Screening : Test activity in aqueous vs. lipid-rich media to assess membrane permeability .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like serotonin transporters (SERT). Fluorine’s electronegativity enhances hydrogen bonding with residues (e.g., Tyr95 in SERT). MD simulations (100 ns trajectories) assess binding stability . Validate predictions with SPR or radioligand assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer : Continuous flow reactors improve scalability by controlling exothermic reactions (e.g., amidation). Asymmetric catalysis (e.g., chiral Ru complexes) achieves >90% enantiomeric excess (ee). Monitor ee via polarimetry or chiral HPLC .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral auxiliaries or catalysts to avoid racemization during synthesis .

- Biological Assays : Include positive controls (e.g., fluoxetine for SERT inhibition) and account for metabolite interference .

- Data Reproducibility : Standardize solvent, temperature, and instrumentation across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.